molecular formula C18H19BrN2O B13718311 4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide

4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B13718311
M. Wt: 359.3 g/mol
InChI Key: POUNDONSRSIQPF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with N-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Similar in structure but lacks the piperidine ring.

    4-Bromobiphenyl: Contains a biphenyl structure with a bromine atom but lacks the piperidine and carboxamide groups.

    4-Bromophenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

4-(4-Bromophenyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromophenyl and phenyl groups on the piperidine ring allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-phenylpiperidine-1-carboxamide

InChI

InChI=1S/C18H19BrN2O/c19-16-8-6-14(7-9-16)15-10-12-21(13-11-15)18(22)20-17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H,20,22)

InChI Key

POUNDONSRSIQPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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